Kuwanon E

Übersicht

Beschreibung

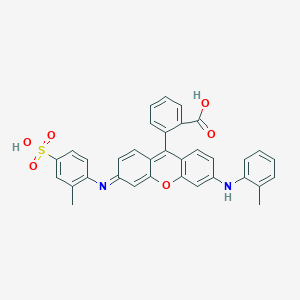

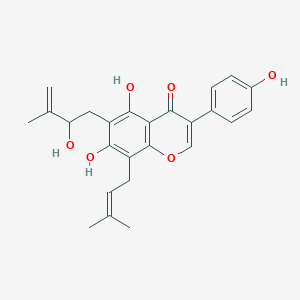

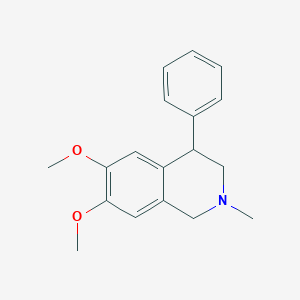

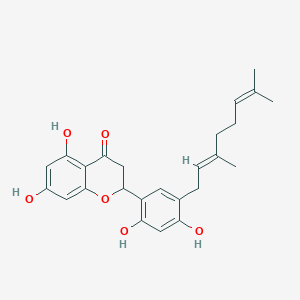

Kuwanon E ist eine pränylierte Flavonoidverbindung, die aus der Wurzelrinde des Maulbeerbaums (Morus alba) isoliert wurde. This compound hat aufgrund seiner vielfältigen pharmakologischen Eigenschaften, einschließlich antioxidativer, entzündungshemmender und antitumoraler Aktivitäten, Aufmerksamkeit erregt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch die intermolekulare [4+2]-Cycloadditionsreaktion von Dienophilen (hauptsächlich Chalkonen) und Dehydroprenylphenol-Dienen synthetisiert werden . Diese Reaktion wird typischerweise unter milden Bedingungen durchgeführt, oft unter Verwendung organischer Lösungsmittel wie Dichlormethan oder Ethanol, und kann die Anwesenheit eines Katalysators erfordern, um den Cycloadditionsprozess zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet in erster Linie die Extraktion und Reinigung aus der Wurzelrinde von Morus alba. Der Extraktionsprozess verwendet typischerweise organische Lösungsmittel wie Methanol oder Ethanol, um die Verbindung zu isolieren, gefolgt von chromatographischen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC), um this compound zu reinigen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Antioxidative Aktivität: This compound fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben, wodurch Zellen vor oxidativem Schaden geschützt werden.

Entzündungshemmende Aktivität: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren durch Modulation von Signalwegen wie dem Nuclear Factor kappa B (NF-κB) und der Hämoxygenase-1 (HO-1)/Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2).

Wirkmechanismus

Kuwanon E, also known as (2S)-2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one or 4H-1-Benzopyran-4-one, 2-(5-((2E)-3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-, is a flavonoid isolated from Morus alba . This compound has been found to have significant biological activities, including cytotoxicity to human monocytic leukemic cell lines and reduction of the level of IL-1β .

Target of Action

It has been found to have cytotoxic activity against thp-1 human monocytic leukemic cell lines .

Mode of Action

It is known to exhibit cytotoxic activity against certain cell lines, suggesting it may interact with cellular components to induce cell death . More research is needed to fully elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

This compound is a type of prenylated flavonoid . Prenylated flavonoids are a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . The presence of the prenyl side chain enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability . Prenylated flavonoids show a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities .

Pharmacokinetics

It is known that prenylated flavonoids, like this compound, possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . These properties suggest that this compound may have good bioavailability.

Result of Action

This compound has been found to exhibit cytotoxic activity against THP-1 human monocytic leukemic cell lines, suggesting it may induce cell death in these cells . Additionally, it has been found to reduce the level of IL-1β, a pro-inflammatory cytokine . This suggests that this compound may have anti-inflammatory effects.

Biochemische Analyse

Biochemical Properties

Kuwanon E interacts with various biomolecules in biochemical reactions. For instance, it has been found to exhibit superior angiotensin-converting enzyme (ACE) inhibitory activity, primarily due to the presence of prenylated flavonoids . This interaction with ACE suggests that this compound may play a role in regulating blood pressure.

Cellular Effects

In cellular processes, this compound has been observed to have cytotoxic activity against THP-1 human monocytic leukemic cell line . This suggests that this compound may influence cell function by inducing cytotoxicity in certain cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules. As mentioned earlier, it has been found to inhibit ACE, suggesting that it may exert its effects at the molecular level by inhibiting this enzyme

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Kuwanon E can be synthesized through the intermolecular [4+2]-cycloaddition reaction of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction is typically carried out under mild conditions, often using organic solvents such as dichloromethane or ethanol, and may require the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

The industrial production of this compound primarily involves the extraction and purification from the root bark of Morus alba. The extraction process typically uses organic solvents like methanol or ethanol to isolate the compound, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify this compound .

Analyse Chemischer Reaktionen

Reaktionstypen

Kuwanon E durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden reduzierten Formen umwandeln.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Kuwanon E gehört zu einer Familie von pränylierten Flavonoiden, zu denen Verbindungen wie Kuwanon G, Kuwanon H und Sanggenon A gehören . Im Vergleich zu diesen ähnlichen Verbindungen ist this compound einzigartig in seiner spezifischen Molekülstruktur und den unterschiedlichen biologischen Aktivitäten, die es zeigt . Zum Beispiel:

Eigenschaften

IUPAC Name |

2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHZVPRFLHEBR-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68401-05-8 | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 136 °C | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities of Kuwanon E reported in these research papers?

A1: this compound, a prenylated flavonoid found in Morus alba L. (white mulberry), exhibits a variety of biological activities. Several studies highlight its anti-inflammatory properties, particularly its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages and microglial cells [, ]. Furthermore, this compound has demonstrated anti-proliferative effects in certain cancer cell lines, specifically causing G1/S phase cell cycle arrest in THP-1 human leukemia cells []. It has also shown potential as a cholinesterase inhibitor, particularly against butyrylcholinesterase (BChE), suggesting possible applications in Alzheimer's disease research [, ].

Q2: How does this compound exert its anti-inflammatory effects?

A2: Research indicates that this compound's anti-inflammatory activity is mediated through the modulation of key signaling pathways. It inhibits the activation of the NF-κB pathway, a central player in inflammatory responses [, ]. Additionally, this compound can induce the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective effects. This induction is mediated through the activation of the Nrf2 pathway, further contributing to its anti-inflammatory properties [].

Q3: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A3: Studies exploring structural modifications of this compound and related compounds have shed light on the importance of specific structural features for their activity. For instance, the presence of a prenyl group at the C-3 position appears crucial for the noncompetitive inhibition of cholinesterases []. In contrast, compounds lacking this prenyl substitution tend to exhibit a mixed mode of inhibition []. These findings highlight how subtle structural differences can significantly impact the mechanism of action and potency of these compounds.

Q4: Are there any studies investigating the combination of this compound with other compounds?

A4: While the provided research doesn't delve into specific combination therapies involving this compound, it highlights the compound's potential for multi-target activity. Its dual inhibitory effects on both glycogen synthase kinase 3β (GSK-3β) and acetylcholinesterase (AChE), as predicted by molecular docking studies, suggest its potential as a multi-target ligand for Alzheimer's disease []. Further research exploring synergistic effects with other compounds could be valuable.

Q5: What are the potential applications of this compound based on the current research?

A5: The research suggests several potential applications for this compound:

- Anti-inflammatory agent: Its ability to inhibit pro-inflammatory cytokine production and modulate key inflammatory pathways makes it a promising candidate for inflammatory diseases [, , , ].

- Cancer therapy: Its anti-proliferative effects on cancer cells, particularly inducing cell cycle arrest, warrant further investigation for its chemotherapeutic potential [].

- Neurodegenerative diseases: Its inhibitory activity against cholinesterases, especially BChE, and its predicted dual inhibition of GSK-3β and AChE make it a potential lead compound for Alzheimer's disease research [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)